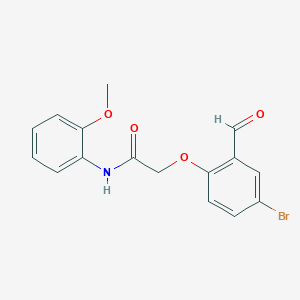

2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Description

Phenoxyacetamides in Medicinal Chemistry Research

Phenoxyacetamides represent a critical class of bioactive molecules in pharmaceutical research due to their structural versatility and broad-spectrum biological activities. These compounds feature a phenoxy group linked to an acetamide moiety, enabling interactions with diverse biological targets. Recent studies have highlighted their potential as inhibitors of enzymes such as monoamine oxidases (MAOs), Wnt-signaling regulators like NOTUM, and viral proteases such as SARS-CoV-2 Mpro. The scaffold’s adaptability allows for strategic substitutions at the phenyl and acetamide groups, which modulate electronic, steric, and solubility properties to enhance target affinity and selectivity. For instance, electron-withdrawing groups (EWGs) like bromo or nitro substituents improve binding to hydrophobic pockets, while electron-donating groups (EDGs) such as methoxy enhance solubility and metabolic stability.

Historical Development and Research Evolution

The synthesis of phenoxyacetamides has evolved significantly since early methods involving nucleophilic substitution between phenol and chloroacetic acid. Microwave-assisted techniques, as demonstrated by Shaukath et al. (2008), enabled efficient cyclization to phenoxy oxazolines. Subsequent advancements incorporated coupling reagents like TBTU and CDI to facilitate amide bond formation under mild conditions, broadening access to derivatives such as phenoxy thiazoles and pyridazines. The discovery of 2-phenoxyacetamide-based MAO inhibitors in 2014 marked a milestone, with compound 12 (IC50 MAO-A = 0.018 μM) showcasing submicromolar potency. Further innovation emerged in 2019 with X-ray fragment screening identifying 2-phenoxyacetamides as NOTUM inhibitors, though metabolic instability limited clinical translation. Most recently, computational studies in 2021 highlighted 2-phenoxyacetamide derivatives as SARS-CoV-2 Mpro inhibitors, with ligand 6 achieving a binding energy of −7.20 kcal/mol.

Structural Significance in Drug Discovery

The phenoxyacetamide core serves as a pharmacophoric template for rational drug design. Key structural features include:

- Phenoxy Ring : Substitutions at the para and ortho positions influence steric and electronic interactions. For example, bromo groups enhance hydrophobic binding, while formyl groups enable Schiff base formation with target lysine residues.

- Acetamide Linker : The carbonyl oxygen acts as a hydrogen bond acceptor, critical for anchoring to enzyme active sites. N-aryl substitutions, such as 2-methoxyphenyl, improve π-π stacking and metabolic stability.

- Variable Substituents : Hybrid derivatives incorporating chalcone, indole, or quinoline moieties expand bioactivity profiles, enabling multitarget engagement.

Research Significance of 2-(4-Bromo-2-Formylphenoxy)-N-(2-Methoxyphenyl)Acetamide

This compound (CAS# 692273-57-7) exemplifies strategic molecular engineering within the phenoxyacetamide class. Its structure integrates three key modifications:

- 4-Bromo-2-Formylphenoxy Group : The bromo atom enhances lipophilicity for membrane penetration, while the formyl group offers a reactive handle for covalent or non-covalent interactions.

- 2-Methoxyphenyl Acetamide : The methoxy group improves solubility and may engage in hydrogen bonding with polar residues.

- Stereoelectronic Tuning : The juxtaposition of EWGs (bromo, formyl) and EDGs (methoxy) balances target affinity and pharmacokinetic properties.

While direct biological data for this compound remain unreported, structural analogs suggest potential applications as protease or kinase inhibitors. For example, similar derivatives have demonstrated IC50 values below 1 μM against MAO-A and SARS-CoV-2 Mpro.

Table 1: Structural and Functional Comparison of Selected Phenoxyacetamide Derivatives

This compound’s synthetic accessibility further underscores its research value. A plausible route involves:

Properties

IUPAC Name |

2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO4/c1-21-15-5-3-2-4-13(15)18-16(20)10-22-14-7-6-12(17)8-11(14)9-19/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCISOOLONRFEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-bromo-2-formylphenol with 2-methoxyphenylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-(2-methoxyphenyl)acetamide.

Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-(2-methoxyphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that phenylacetamide derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various phenylacetamide derivatives, including the compound , which were screened for their antimicrobial efficacy against several bacterial strains.

Case Study:

- A series of synthesized compounds demonstrated promising antibacterial activity comparable to standard drugs like levofloxacin. The minimum inhibitory concentrations (MIC) were determined, showing that certain derivatives had lower MIC values against E. coli and S. aureus than the control drug .

| Compound | Bacterial Strain | MIC (μg/mL) | Comparison |

|---|---|---|---|

| 2b | E. coli | 10 | Lower than levofloxacin |

| 2i | S. aureus | 5 | Equal to levofloxacin |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that phenylacetamide derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

- A derivative of the compound was tested against breast cancer cell lines, revealing significant apoptotic activity and cell cycle arrest at specific concentrations .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds with similar structures have shown anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

Case Study:

- A related study demonstrated that certain phenylacetamide derivatives reduced pro-inflammatory cytokine levels in vitro, suggesting their utility in managing conditions like arthritis .

Synthesis and Characterization

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves the reaction between 4-bromophenylacetyl chloride and 2-methoxyaniline in the presence of a base like triethylamine. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine atom and methoxyphenyl group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Key Characteristics :

- The electron-withdrawing formyl and bromo groups on the phenoxy ring may enhance electrophilic reactivity and influence binding interactions.

- The ortho-methoxyphenyl substituent introduces steric hindrance and alters electronic properties compared to para-substituted analogues.

Structural Analogues: Substituent Variations and Molecular Properties

The following table summarizes critical structural and physical differences between the target compound and related acetamide derivatives:

Key Differences and Implications

Substituent Position Effects :

- Bromo and Formyl Orientation: In the target compound, bromo and formyl groups are at positions 4 and 2, respectively. In contrast, Y501-6210 () places bromo at position 2 and formyl at 4, with an additional methoxy at position 4. The compound in shifts bromo to position 5 and formyl to 4, demonstrating how positional isomerism impacts molecular interactions.

Nitrogen Substituent Modifications :

- Methoxy vs. Nitro Groups :

- Alkyl vs. Aromatic Groups :

Pharmacological Activities :

- Anti-Cancer Potential: Analogues like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () exhibit anti-cancer activity via MTT assays, suggesting that the target compound’s acetamide core may share similar mechanisms.

- Receptor Agonism :

- Pyridazin-3(2H)-one derivatives with acetamide groups (e.g., ) act as FPR2 agonists, highlighting the scaffold’s versatility in targeting G-protein-coupled receptors.

Biological Activity

The compound 2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide has garnered attention in recent years for its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromo group, a formyl group, and an acetamide moiety. These functional groups contribute to its reactivity and biological interactions.

Key Features:

- Bromo Group : Enhances lipophilicity and may facilitate interactions with biological targets.

- Formyl Group : Capable of forming covalent bonds with nucleophilic sites on proteins or enzymes.

- Acetamide Moiety : Increases solubility and may influence the compound's pharmacokinetics.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The formyl group can inhibit enzyme activity by covalently bonding to active sites, while the bromo group may participate in halogen bonding, enhancing binding affinity to target proteins.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| HepG2 (Liver Cancer) | 15 | Doxorubicin | 10 |

| MCF-7 (Breast Cancer) | 20 | Doxorubicin | 12 |

| A549 (Lung Cancer) | 25 | Doxorubicin | 15 |

The IC50 values indicate that the compound has comparable efficacy to established chemotherapeutics, making it a candidate for further investigation in cancer treatment .

Case Studies

- Study on HepG2 Cell Line : A study investigated the effects of this compound on HepG2 cells using the MTT assay. Results showed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM, indicating potent cytotoxicity .

- Antimicrobial Efficacy Against Biofilms : Another research highlighted the compound's ability to disrupt biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms.

Q & A

Q. What is the optimized synthetic route for 2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide, and how can purity be validated?

The compound is synthesized via nucleophilic substitution using 2-chloroacetamide and salicylaldehyde derivatives in acetonitrile with K₂CO₃ as a weak base. The reaction proceeds at room temperature for 24 hours, followed by solvent evaporation and filtration. Purity is confirmed via TLC monitoring and analytical techniques such as NMR (¹H/¹³C), FTIR (to confirm carbonyl and amide bonds), and single-crystal XRD for structural validation . UV-visible spectroscopy can further characterize electronic transitions in the aromatic and carbonyl systems.

Q. How is the crystal structure of this compound determined, and what key structural parameters are reported?

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with unit cell parameters a = 4.851 Å, b = 12.083 Å, c = 12.265 Å, and angles α = 74.61°, β = 87.47°, γ = 85.18°. The 4-bromophenyl and methoxyphenyl groups form a dihedral angle of 50.88°, while the amide moiety participates in N–H⋯O hydrogen bonds, stabilizing the crystal lattice along the [100] direction .

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), formyl proton (δ ~9.8 ppm), and methoxy group (δ ~3.8 ppm).

- FTIR : Peaks at ~1680 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (formyl C=O), and ~1250 cm⁻¹ (C–O–C ether linkage) .

- UV-Vis : Absorption bands at ~270 nm (π→π* transitions in aromatic systems) and ~320 nm (n→π* in carbonyl groups) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound's reactivity in derivatization reactions?

The formyl group at the 2-position of the phenoxy ring is highly electrophilic, enabling condensation reactions (e.g., Schiff base formation). Steric hindrance from the 4-bromo and methoxyphenyl groups may slow nucleophilic attacks at the acetamide nitrogen. Computational studies (DFT) are recommended to map charge distribution and predict reactive sites .

Q. What strategies resolve contradictions in biological activity data between in vitro and in silico studies?

Discrepancies often arise from solubility limitations or assay conditions. For example, if in silico docking predicts antimicrobial activity (e.g., against SARS-CoV-2 protease) but in vitro assays show weak inhibition, researchers should:

Q. How can hydrogen-bonding interactions in the crystal lattice inform co-crystallization experiments for drug formulation?

The N–H⋯O hydrogen bond (2.89 Å) and C–H⋯π interactions suggest compatibility with co-formers like succinic acid or caffeine. Co-crystallization trials should use solvent-drop grinding or slow evaporation, monitored by PXRD to detect polymorphic changes .

Methodological Recommendations

- Synthesis Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance reaction kinetics in polar aprotic solvents .

- Crystallography : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .

- Biological Assays : Pair molecular docking with MD simulations (≥100 ns) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.